Magnesium, bis(glycinato-kappaN,kappaO)-, (T-4)-
Description
Magnesium, bis(glycinato-kappaN,kappaO)-, (T-4)- (CAS No. 14783-68-7), commonly termed magnesium bisglycinate or magnesium glycinate, is a chelated magnesium complex where magnesium ions coordinate with two glycinate ligands. Each glycinate acts as a bidentate ligand, binding via nitrogen (N) and oxygen (O) atoms, resulting in a tetrahedral (T-4) geometry . Its molecular formula is C₄H₈MgN₂O₄ (molecular weight: 172.42 g/mol), and it is widely utilized in dietary supplements due to its high bioavailability and minimal gastrointestinal side effects . The compound’s stability and solubility in aqueous solutions make it ideal for oral supplementation, targeting magnesium deficiency without the laxative effects associated with other forms like magnesium oxide or citrate .
Properties
Molecular Formula |
C4H6MgN2O4-2 |
|---|---|
Molecular Weight |
170.41 g/mol |
IUPAC Name |
magnesium;2-azanidylacetate |
InChI |
InChI=1S/2C2H4NO2.Mg/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+2/p-2 |
InChI Key |
BCWRIZMSGBOYTL-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium, bis(glycinato-kappaN,kappaO)-, (T-4)- typically involves the reaction of magnesium salts with glycine under controlled conditions. The reaction is usually carried out in an aqueous medium, where magnesium chloride or magnesium sulfate is reacted with glycine. The pH of the solution is adjusted to facilitate the formation of the chelate complex.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium salts and glycine, with careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and dried to obtain a stable form suitable for use in supplements and other applications.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bis(glycinato-kappaN,kappaO)-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although it is generally stable.
Reduction: Reduction reactions are less common but can occur under strong reducing conditions.
Substitution: The glycine ligands can be substituted with other ligands under certain conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Strong reducing agents like lithium aluminum hydride.
Substitution: Ligand exchange reactions can be facilitated by using other amino acids or chelating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of magnesium oxide, while substitution reactions can yield other magnesium chelates.
Scientific Research Applications
Magnesium, bis(glycinato-kappaN,kappaO)-, (T-4)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving coordination chemistry.
Biology: Studied for its role in biological systems, particularly in enzyme function and cellular processes.
Medicine: Used in dietary supplements to improve magnesium intake and treat magnesium deficiency.
Industry: Employed in the production of high-purity magnesium compounds and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which Magnesium, bis(glycinato-kappaN,kappaO)-, (T-4)- exerts its effects involves the chelation of magnesium by glycine. This chelation enhances the stability and bioavailability of magnesium, facilitating its transport through the intestinal wall and into the bloodstream. The molecular targets include various enzymes and cellular pathways that require magnesium as a cofactor.
Comparison with Similar Compounds
Magnesium Aspartate
- Structure: Magnesium aspartate (CAS No. 18962-61-3) uses aspartic acid, a dicarboxylic amino acid, as a ligand. The coordination likely involves carboxylate and amino groups, forming a complex with varied geometry compared to bisglycinate .
- Bioavailability : While effective, studies suggest lower absorption rates compared to bisglycinate due to differences in ligand affinity and solubility .
- Applications : Primarily used in sports nutrition for muscle recovery, but less favored in general supplementation due to variable efficacy .
Aluminum Glycinate
- Structure: Analogous to magnesium bisglycinate but substitutes magnesium with aluminum (CAS No. 13682-92-3). The triglycinate structure (three glycine ligands) alters solubility and bioavailability, limiting its use in supplements .
Magnesium Organic Salts
Magnesium Citrate
- Structure : A salt where magnesium binds to citrate ions (C₆H₆O₇²⁻). The ionic bond results in high solubility but rapid dissociation in the stomach .
- Bioavailability : Moderate absorption (~30–40%), but high doses cause osmotic diarrhea, limiting its utility for chronic supplementation .
- Applications : Preferred for acute magnesium repletion or as a laxative .
Magnesium Acetylacetonate
- Structure: A β-diketonate complex (CAS No. 14024-56-7) with strong-field ligands, forming a square-planar or octahedral geometry. This structure enhances thermal stability but reduces aqueous solubility .
- Applications : Primarily industrial, e.g., as a catalyst in organic synthesis, rather than in healthcare .
Magnesium Inorganic Salts
Magnesium Oxide
Magnesium Sulfate
- Structure : Hydrated sulfate salt (MgSO₄·7H₂O). Rapid dissociation in water allows quick magnesium release but causes laxative effects .
- Applications: Intravenous use in emergencies (e.g., eclampsia) rather than daily supplementation .
Other Coordination Complexes
Potassium Magnesate Glycinate (CAS No. 15708-48-2)
Magnesium Oxinate (CAS No. 68015-77-0)
- Structure: Chelates magnesium with 8-hydroxyquinoline, a heterocyclic ligand. The aromatic system provides UV stability but limits biocompatibility .
Data Tables Summarizing Key Comparisons
Table 1: Structural and Functional Properties
Biological Activity
Magnesium, bis(glycinato-kappaN,kappaO)-, commonly known as magnesium glycinate, is a chelated form of magnesium that combines elemental magnesium with the amino acid glycine. This compound is notable for its high bioavailability and is used in various therapeutic contexts due to its biological activity.
- Molecular Formula : C₄H₈MgN₂O₄
- CAS Number : 14783-68-7
- Synonyms : Magnesium diglycinate, bis(glycinato)magnesium
The structure of magnesium glycinate allows for enhanced solubility and absorption in the gastrointestinal tract, making it a preferred choice among magnesium supplements. The chelation with glycine not only improves absorption but also reduces gastrointestinal side effects commonly associated with other forms of magnesium.
Enzymatic Activation
Magnesium is a cofactor for over 600 enzymatic reactions in the human body. It plays a crucial role in:
- DNA and RNA Synthesis : Magnesium is essential for the synthesis of nucleic acids, which are fundamental for cellular replication and repair.
- Energy Production : It is involved in ATP (adenosine triphosphate) production, which is vital for energy transfer within cells.
- Antioxidant Defense : Magnesium helps maintain the antioxidant status of cells by participating in the synthesis of glutathione, a key antioxidant.
Clinical Benefits
Research indicates several clinical benefits associated with magnesium glycinate:
- Muscle Function and Recovery : Magnesium aids in muscle contraction and relaxation, making it beneficial for athletes and individuals experiencing muscle cramps.
- Mental Health : Studies have shown that magnesium supplementation can alleviate symptoms of anxiety and depression. A systematic review highlighted its potential role in mood regulation and stress response .
- Sleep Quality : Magnesium glycinate has been reported to improve sleep quality by regulating neurotransmitters that promote relaxation .
Bioavailability Studies
A study comparing various magnesium formulations revealed that magnesium glycinate exhibits superior bioavailability compared to other forms like magnesium oxide. In vivo testing showed significant increases in serum magnesium levels following ingestion of magnesium glycinate compared to less bioavailable forms .
| Supplement Type | Serum Magnesium Increase (%) | Area Under Curve (mM.min) |
|---|---|---|
| Magnesium Glycinate | +6.2% | 6.87 |
| Magnesium Oxide | +4.6% | 0.31 |
This data underscores the effectiveness of magnesium glycinate as a supplement for enhancing magnesium levels in the body.
Case Studies
- Fibromyalgia Treatment : A review indicated that patients with fibromyalgia experienced reduced symptoms when supplemented with magnesium glycinate, suggesting its role in pain modulation and muscle relaxation .
- Anxiety Management : In a clinical trial involving participants with anxiety disorders, those receiving magnesium glycinate reported significant reductions in anxiety levels compared to a placebo group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
